molecular formula C15H20N4O4S2 B10948182 1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B10948182
M. Wt: 384.5 g/mol
InChI Key: FQQDAHSMZGYWPX-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a complex organic compound that features both sulfonyl and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can potentially modify the sulfonyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfone and substituted piperazine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring can also interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-methylphenyl)sulfonyl]piperazine: Lacks the pyrazole group, which may result in different biological activities.

    4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine: Lacks the 4-methylphenyl group, which can affect its chemical properties and reactivity.

Uniqueness

1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to the presence of both sulfonyl and pyrazole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H20N4O4S2

Molecular Weight

384.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonylpiperazine

InChI

InChI=1S/C15H20N4O4S2/c1-13-3-5-14(6-4-13)24(20,21)18-7-9-19(10-8-18)25(22,23)15-11-16-17(2)12-15/h3-6,11-12H,7-10H2,1-2H3

InChI Key

FQQDAHSMZGYWPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C

Origin of Product

United States

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